![molecular formula C7H4Cl2F3NO B1388441 [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol CAS No. 1160474-70-3](/img/structure/B1388441.png)
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol
Overview
Description
2,3-Dichloro-5-(trifluoromethyl)pyridine is reported as an intermediate of herbicide . It has a molecular weight of 215.99 g/mol . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported . A palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has also been reported .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-5-(trifluoromethyl)pyridine is C6H2Cl2F3N . The InChI key is ABNQGNFVSFKJGI-UHFFFAOYSA-N .Chemical Reactions Analysis
2,3-Dichloro-5-(trifluoromethyl)pyridine is used as a chemical intermediate for the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.475 (lit.) and a density of 1.549 g/mL at 25 °C (lit.) . It has a boiling point of 80 °C/20 mmHg (lit.) .Scientific Research Applications
- Crop Protection : 2,3,5-DCTF serves as a key intermediate in the synthesis of several crop-protection products. Notably, it is in high demand due to its role in safeguarding crops from pests .
- Herbicides : It is used as an intermediate for herbicides, contributing to effective weed control in agriculture .
Agrochemicals
Pharmaceuticals
Mechanism of Action
Target of Action
It’s reported to be an intermediate in the synthesis of certain herbicides , suggesting that its targets could be enzymes or proteins essential for plant growth and development.
Mode of Action
As an intermediate in the synthesis of herbicides, it’s likely that it interacts with its targets to inhibit their function, leading to the death of the plant cells .
Biochemical Pathways
Given its use in herbicide synthesis, it may affect pathways related to plant growth and development .
Result of Action
As an intermediate in the synthesis of herbicides, it’s likely to cause the death of plant cells by inhibiting essential enzymes or proteins .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2,3-dichloro-5-(trifluoromethyl)pyridin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-5-3(2-14)4(7(10,11)12)1-13-6(5)9/h1,14H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKSXPWHKRAFSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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